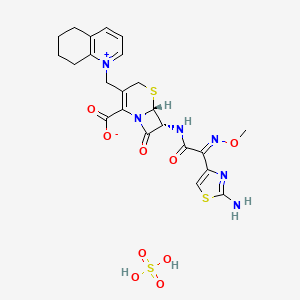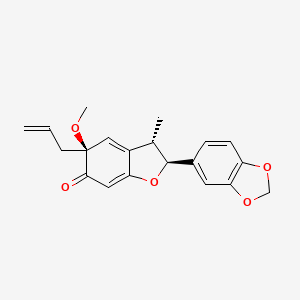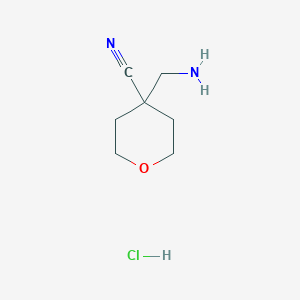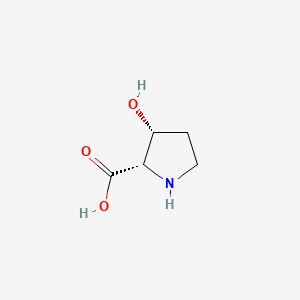
N6-(2-Aminoethyl)-FAD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(2-Aminoethyl)-FAD, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₃₈N₁₀O₁₅P₂ and its molecular weight is 828.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N6-(2-Aminoethyl)-FAD involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "Flavin adenine dinucleotide (FAD)", "2-aminoethanol", "Sodium cyanoborohydride (NaBH3CN)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Chloroform (CHCl3)", "Dichloromethane (CH2Cl2)", "Diethyl ether (Et2O)" ], "Reaction": [ "The first step is the conversion of FAD to FADH2 by reduction with NaBH3CN in methanol.", "Next, FADH2 is reacted with 2-aminoethanol in the presence of HCl to form N6-(2-Aminoethyl)-FAD.", "The reaction mixture is then neutralized with NaOH and extracted with chloroform.", "The organic layer is washed with water and dried over anhydrous Na2SO4.", "The solvent is evaporated under reduced pressure to obtain a crude product.", "The crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent." ] } | |
CAS 编号 |
167962-39-2 |
分子式 |
C₂₉H₃₈N₁₀O₁₅P₂ |
分子量 |
828.62 |
同义词 |
Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(2-Aminoethyl)adenosine; |
产品来源 |
United States |
Q1: What is the primary application of N6-(2-Aminoethyl)-FAD in the context of the provided research papers?
A1: this compound serves as a crucial component for anchoring Flavin Adenine Dinucleotide (FAD) to surfaces, enabling the study of electron transfer processes and facilitating the reconstitution of apo-enzymes. This modified FAD derivative allows researchers to immobilize FAD onto various surfaces, such as gold electrodes modified with self-assembled monolayers (SAMs) [, , ]. This immobilization is essential for investigating direct electron transfer between the FAD cofactor and the electrode surface.
Q2: How does the structure of the self-assembled monolayer (SAM) influence the electron transfer rate of this compound?
A2: Research indicates that the length and terminal group of the alkanethiol diluent within the SAM significantly impact the electron transfer rate of this compound []. While the attenuation factor (β) remained consistent (~1.0 per bond) with both methyl- and alcohol-terminated diluents, the apparent rate constant for electron transfer was notably higher with the alcohol-terminated diluent. This difference suggests that the terminal group's polarity influences the electron tunneling efficiency through the SAM.
Q3: Can this compound be used to reconstitute functional enzymes on electrode surfaces?
A3: Yes, this compound immobilized on electrode surfaces enables the reconstitution of apo-enzymes, forming functional bioelectrocatalytic systems [, ]. For instance, apo-glucose oxidase (apo-GOx) can be successfully reconstituted on this compound modified gold electrodes. The resulting enzyme electrode exhibits bioelectrocatalytic activity, demonstrating direct electrical communication between the enzyme's active site and the electrode surface.
Q4: Beyond studying electron transfer, does this compound have other applications in biological research?
A4: Yes, this compound has been successfully used to covalently modify proteins with FAD derivatives []. This approach has been demonstrated with a fusion protein consisting of the mitochondrial targeting sequence of Neurospora crassa F0-ATPase subunit 9 (Su9) attached to 6-hydroxy-D-nicotine oxidase (6-HDNO). This method allowed researchers to investigate the import and folding of FAD-containing proteins within mitochondria.
Q5: Are there alternative methods to immobilize FAD on surfaces for bioelectrochemical studies?
A5: While this compound provides an effective way to immobilize FAD, alternative methods exist. For instance, researchers have explored the use of pyrroloquinoline quinone/FAD (PQQ/FAD) mixed monolayers for the reconstitution of apo-glucose oxidase on gold electrodes []. This method demonstrates efficient electrical contact and effective electrobiocatalyzed oxidation of glucose.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![VIC[mouse reduced]](/img/structure/B1141984.png)
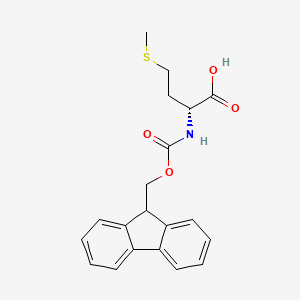
![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)
